molecular formula C7H15N B13583909 4,4-Dimethylpent-2-en-1-amine

4,4-Dimethylpent-2-en-1-amine

Cat. No.: B13583909
M. Wt: 113.20 g/mol
InChI Key: HLZOYFYFAKWYNH-SNAWJCMRSA-N
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Description

4,4-Dimethylpent-2-en-1-amine is an organic compound with the molecular formula C7H15N It is a derivative of pentene, featuring a double bond at the second carbon and an amine group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpent-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of nitriles using lithium aluminum hydride (LAH). For instance, the reduction of 4,4-dimethylpent-2-enenitrile with LAH in anhydrous ether yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction processes. These methods often use catalytic hydrogenation techniques, where the nitrile precursor is hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethylpent-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it reactive in various chemical environments. The double bond in the structure also allows for addition reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpent-4-en-1-amine
  • 2,2-Dimethylpent-4-yn-1-amine
  • 2,2-Dimethylhex-4-en-1-amine

Uniqueness

4,4-Dimethylpent-2-en-1-amine is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The position of the double bond and the amine group allows for specific types of chemical reactions and applications that are not as readily achievable with similar compounds .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(E)-4,4-dimethylpent-2-en-1-amine

InChI

InChI=1S/C7H15N/c1-7(2,3)5-4-6-8/h4-5H,6,8H2,1-3H3/b5-4+

InChI Key

HLZOYFYFAKWYNH-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)/C=C/CN

Canonical SMILES

CC(C)(C)C=CCN

Origin of Product

United States

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